7-辛烯基三氯硅烷

描述

Synthesis Analysis

The synthesis of 7-Octenyltrichlorosilane and related compounds often involves the copolymerization or functionalization of silane precursors. For instance, Lipponen et al. (2009) discussed the copolymerization of 7-octenyldimethylphenylsilane with propylene, highlighting the versatile applications of silicon-containing monomers in polymer science (Lipponen, Lahelin, & Seppälä, 2009). Similarly, studies on the hydrolytic copolycondensation of silsesquioxanes present methods for synthesizing complex silane-based structures with varied functional groups (Martynova, Chupakhina, & Semyannikov, 1986).

Molecular Structure Analysis

Research into the molecular structure of silane compounds reveals insights into their reactivity and potential applications. For example, the structural analysis of polysilanes and silsesquioxanes provides a foundation for understanding the properties of silane-based materials and their interactions with other substances (Feher, Newman, & Walzer, 1989).

Chemical Reactions and Properties

The reactivity of 7-Octenyltrichlorosilane with various substrates enables its application in surface modification and the development of functional materials. Harada, Girolami, and Nuzzo (2004) explored the growth kinetics and morphologies of self-assembled monolayers formed by 7-Octenyltrichlorosilane, demonstrating its utility in creating well-defined surface coatings (Harada, Girolami, & Nuzzo, 2004).

Physical Properties Analysis

The physical properties of silane-based compounds, including 7-Octenyltrichlorosilane, are critical for their application in material science. Studies on the characterization of polyhedral silsesquioxanes and related materials provide valuable information on the thermal stability, solubility, and mechanical properties of these compounds (Yang Rong-jie, 2005).

Chemical Properties Analysis

The chemical properties of 7-Octenyltrichlorosilane, such as reactivity towards hydrolysis and polymerization, influence its applications in creating functional materials and coatings. The study by Vast et al. (2009) on the model coupling molecule 7-Octenyltrimethoxysilane highlights the role of silane derivatives in promoting adhesion between materials, offering insights into the chemical functionality of these compounds (Vast, Delhalle, & Mekhalif, 2009).

科学研究应用

Application 1: Multiwalled Carbon Nanotubes Functionalization

- Summary of the Application : 7-Octenyltrichlorosilane (7OTCS) is used in the functionalization of multiwalled carbon nanotubes (MWNTs). The functionalized MWNTs (f-MWNTs) are then used as fillers in the preparation of Sylgard®184 silicone/MWNT composites .

- Methods of Application or Experimental Procedures : The surface modification of the MWNTs is carried out by silanization with 7OTCS. The modification and dispersion of the carbon nanotubes in the composites are characterized by X-ray photoelectron spectroscopy (XPS), transmission electron spectroscopy (TEM), and high-resolution transmission electron spectroscopy (HRTEM) .

- Results or Outcomes : The terminal-vinyl group of 7OTCS molecules plays an essential role for both the dispersion of the f-MWNTs in the composite and its mechanical properties. At a loading as low as 0.2 wt%, the Young’s modulus is shown to increase up to 50%. This is interpreted as resulting from a combination of the good compatibility in the forming silicone matrix of the MWNTs coated with a siloxane network, on the one hand, and the covalent links created between the terminal-vinyl groups and the host matrix in formation, on the other hand .

Application 2: Adhesion Promotion

- Summary of the Application : 7-Octenyltrichlorosilane can be utilized in adhesion promotion and in the modification of surface characteristics .

- Results or Outcomes : The application of 7-Octenyltrichlorosilane improves the adhesion properties of the surface, although specific quantitative data or statistical analyses are not provided in the sources .

Application 3: Biomaterials in Orthopedics

- Summary of the Application : 7-Octenyltrichlorosilane forms a Self-Assembled Monolayer (SAM) on silica coated alumina implants which find potential application in orthopedics as useful biomaterials .

- Results or Outcomes : The application of 7-Octenyltrichlorosilane improves the biocompatibility and performance of the implants, although specific quantitative data or statistical analyses are not provided in the sources .

Application 4: Coatings, Adhesives, Sealants, and Elastomers

- Summary of the Application : 7-Octenyltrichlorosilane is used in the production of coatings, adhesives, sealants, and elastomers (C.A.S.E.). These materials find wide applications in various industries .

- Results or Outcomes : The application of 7-Octenyltrichlorosilane improves the performance characteristics of these materials, although specific quantitative data or statistical analyses are not provided in the sources .

Application 5: Surface Modification of Carbon Nanotubes

- Summary of the Application : 7-Octenyltrichlorosilane is used for the surface modification of carbon nanotubes. The modified carbon nanotubes can be used in a variety of applications such as highly and reversibly deformable rubbers, heat-dissipating materials, infrared actuators, flexible field-emission devices, flame retardants, and highly insulating silicone composites .

- Methods of Application or Experimental Procedures : The surface modification of the carbon nanotubes is carried out by silanization with 7-Octenyltrichlorosilane. The modification and dispersion of the carbon nanotubes in composites were characterized by X-ray photoelectron spectroscopy (XPS), transmission electron spectroscopy (TEM), and high-resolution transmission electron spectroscopy (HRTEM) .

- Results or Outcomes : The application of 7-Octenyltrichlorosilane improves the dispersion of the carbon nanotubes in the composite and its mechanical properties. At loading as low as 0.2 wt%, the Young’s modulus is shown to increase up to 50% .

安全和危害

- Corrosive : The compound is corrosive to skin, eyes, and respiratory tract.

- Flammable : It should be handled with care due to its flammability.

- Toxicity : Inhalation or skin contact may cause irritation and harm.

未来方向

Research on 7-Octenyltrichlorosilane continues to explore its applications in:

- Surface Modification : Improving adhesion and compatibility in various materials.

- Functional Coatings : Developing coatings with tailored properties.

- Biomedical Applications : Investigating its use in drug delivery or bioconjugation.

属性

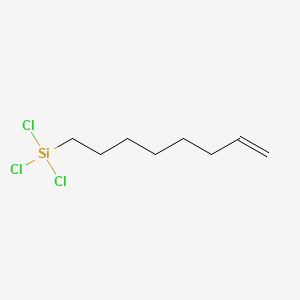

IUPAC Name |

trichloro(oct-7-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFISPHKHJHQREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068717 | |

| Record name | Trichloro-7-octenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Octenyltrichlorosilane | |

CAS RN |

52217-52-4 | |

| Record name | 7-Octenyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro-7-octen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro-7-octen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro-7-octenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro-7-octenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

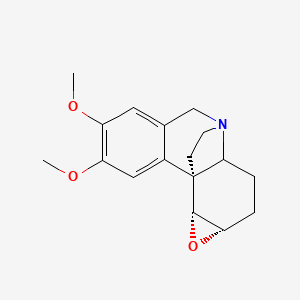

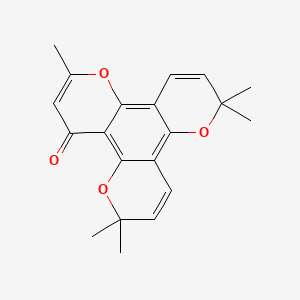

![[(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate](/img/structure/B1215890.png)